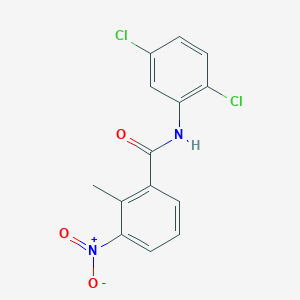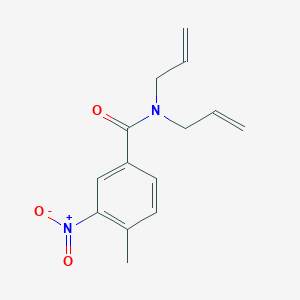
3-(4-tert-butylphenyl)-N-ethylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-tert-butylphenyl)-N-ethylacrylamide, also known as TBEA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TBEA is a member of the acrylamide family, which is widely used in various fields such as polymer chemistry, material science, and biochemistry. In
科学研究应用
3-(4-tert-butylphenyl)-N-ethylacrylamide has been extensively studied for its potential applications in various fields of science. In polymer chemistry, 3-(4-tert-butylphenyl)-N-ethylacrylamide has been used as a monomer to synthesize high-performance polymers with unique properties such as high thermal stability, high glass transition temperature, and excellent mechanical properties. In material science, 3-(4-tert-butylphenyl)-N-ethylacrylamide has been used to prepare functionalized nanoparticles for drug delivery and imaging applications. In biochemistry, 3-(4-tert-butylphenyl)-N-ethylacrylamide has been used as a tool to study protein-ligand interactions and enzyme kinetics.
作用机制
The mechanism of action of 3-(4-tert-butylphenyl)-N-ethylacrylamide is not fully understood, but studies have suggested that it may act as a covalent inhibitor of enzymes that contain a cysteine residue. 3-(4-tert-butylphenyl)-N-ethylacrylamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. The inhibition is believed to occur through the formation of a covalent bond between the cysteine residue of the enzyme and the acrylamide group of 3-(4-tert-butylphenyl)-N-ethylacrylamide.
Biochemical and Physiological Effects
3-(4-tert-butylphenyl)-N-ethylacrylamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(4-tert-butylphenyl)-N-ethylacrylamide can inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. In vivo studies have shown that 3-(4-tert-butylphenyl)-N-ethylacrylamide can reduce the levels of acetylcholinesterase in the brain and improve cognitive function in animal models of Alzheimer's disease. 3-(4-tert-butylphenyl)-N-ethylacrylamide has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
3-(4-tert-butylphenyl)-N-ethylacrylamide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. 3-(4-tert-butylphenyl)-N-ethylacrylamide can be easily synthesized using a simple and efficient method, and the resulting product is highly pure and stable. 3-(4-tert-butylphenyl)-N-ethylacrylamide is also compatible with a wide range of experimental conditions and can be used in various assays and techniques. However, 3-(4-tert-butylphenyl)-N-ethylacrylamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Careful handling and appropriate safety measures should be taken when working with 3-(4-tert-butylphenyl)-N-ethylacrylamide, and its solubility should be optimized for specific experimental conditions.
未来方向
The unique properties and potential applications of 3-(4-tert-butylphenyl)-N-ethylacrylamide have generated significant interest in the scientific community, and several future directions for research can be identified. One direction is to further explore the mechanism of action of 3-(4-tert-butylphenyl)-N-ethylacrylamide and its potential as a covalent inhibitor of enzymes. Another direction is to investigate the potential of 3-(4-tert-butylphenyl)-N-ethylacrylamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, the development of new synthetic methods for 3-(4-tert-butylphenyl)-N-ethylacrylamide and its derivatives may enable the synthesis of new materials and polymers with unique properties.
合成方法
3-(4-tert-butylphenyl)-N-ethylacrylamide can be synthesized through a simple and efficient method using a Friedel-Crafts acylation reaction. The reaction involves the reaction of 4-tert-butylphenol with ethyl acrylate in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then purified through column chromatography to obtain pure 3-(4-tert-butylphenyl)-N-ethylacrylamide. This method has been widely used to synthesize 3-(4-tert-butylphenyl)-N-ethylacrylamide with high yield and purity.
属性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-5-16-14(17)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-11H,5H2,1-4H3,(H,16,17)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYNOHUOCQDZKH-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C=CC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C=C/C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-ethylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)

![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)

![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)

![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)


![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)